molecular formula C15H24N4O B2603492 N-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)cyclohexanecarboxamide CAS No. 696649-81-7

N-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)cyclohexanecarboxamide

Cat. No.: B2603492
CAS No.: 696649-81-7
M. Wt: 276.384
InChI Key: XBMMSZZYUGBCHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)cyclohexanecarboxamide (PubChem CID: 974048) is a chemical compound of significant interest in medicinal chemistry and drug discovery research, with the molecular formula C15H24N4O . It is built around a 1,2,4-triazole core, a five-membered heterocyclic ring known for its notable stability and wide spectrum of pharmacological properties . The 1,2,4-triazole scaffold is a privileged structure in pharmaceutical sciences, and its derivatives are frequently investigated for their diverse biological activities . Research into analogous compounds has demonstrated that the triazole nucleus is associated with a range of potential therapeutic applications, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer actions . The structural motif of incorporating cyclohexyl groups into triazole derivatives, as seen in this compound, is a common strategy in lead optimization to influence the molecule's lipophilicity and metabolic stability . While the specific mechanism of action for this compound is subject to further investigation, the pharmacological profile of 1,2,4-triazoles is often attributed to their ability to interact with various enzymes and biological targets through hydrogen bonding and dipole interactions . This compound serves as a valuable building block or intermediate for researchers synthesizing novel compounds for high-throughput screening and structure-activity relationship (SAR) studies aimed at developing new pharmacological agents. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c20-14(12-9-5-2-6-10-12)17-15-16-13(18-19-15)11-7-3-1-4-8-11/h11-12H,1-10H2,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMMSZZYUGBCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=NN2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of N-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)cyclohexanecarboxamide is its antibacterial properties . Recent studies have shown that compounds containing the triazole moiety exhibit significant activity against various bacterial strains, including Staphylococcus aureus. For instance, synthesized derivatives of triazole-based compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 10.1 to 438.0 μM against S. aureus, indicating a promising antibacterial effect comparable to established antibiotics like ciprofloxacin .

Case Study: Antistaphylococcal Activity

A study focused on the synthesis of various triazole-based molecular hybrids revealed that specific derivatives exhibited potent antistaphylococcal activity. The most effective compounds showed MIC values as low as 10.1 μM, suggesting their potential as therapeutic agents against resistant bacterial strains .

Pharmacological Potential

The compound's structure allows it to interact with biological targets effectively, leading to potential applications in pharmacology. The introduction of cycloalkyl groups has been shown to enhance the antibacterial efficacy of triazole derivatives. This structural modification increases π-electron interactions with nucleotides, enhancing binding affinity and biological activity .

Structure-Activity Relationship (SAR) Analysis

Research indicates that modifications to the aniline moiety can significantly impact antibacterial activity. For example, replacing cycloalkyl fragments with phenyl groups retains antibacterial properties, while halogen substitutions can either enhance or diminish activity depending on their position . This insight is crucial for designing new compounds with optimized pharmacological profiles.

Industrial Applications

Beyond medicinal uses, this compound may have potential applications in agriculture as a fungicide or bactericide due to its antimicrobial properties. The ability to synthesize derivatives with tailored activities could lead to the development of new agricultural chemicals that are both effective and environmentally friendly.

Research and Development Insights

The ongoing research into triazole derivatives continues to uncover new applications and optimize existing ones. The development of compounds like this compound represents a significant step towards creating more effective therapeutic agents against microbial infections.

Mechanism of Action

The mechanism of action of N-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes. The triazole moiety is known to form strong interactions with the active sites of enzymes, leading to inhibition of their activity . This inhibition can result in various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Biological Activity

N-(3-Cyclohexyl-1H-1,2,4-triazol-5-yl)cyclohexanecarboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and various biological assays.

Chemical Structure and Synthesis

The compound is characterized by the presence of a triazole ring , which is known for its bioactive properties. The synthesis typically involves the coupling of cyclohexylamine derivatives with triazole-containing moieties. The triazole structure enhances the compound's interaction with biological targets through hydrogen bonding and hydrophobic interactions, which are crucial for binding to active sites in enzymes and receptors .

1. Anticancer Activity

Recent studies indicate that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

  • Cytotoxicity Assays : The compound's cytotoxic effects were evaluated using MTT assays against several cancer cell lines including HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), and HL-60 (acute promyelocytic leukemia). Results indicated that the compound exhibited a notable inhibitory effect with IC50 values comparable to established chemotherapeutics like Sorafenib .
Cell Line IC50 (µM) Comparative Control (Sorafenib IC50)
HepG25.025.97
A5499.815.97
HL-6020.955.97

2. Enzymatic Inhibition

The compound has also been studied for its inhibitory effects on key enzymes involved in cancer progression and other diseases:

  • Acetylcholinesterase (AChE) Inhibition : Triazole derivatives have been found to inhibit AChE noncompetitively, which is significant for neurodegenerative conditions .
  • Butyrylcholinesterase (BChE) Inhibition : Some compounds showed competitive inhibition against BChE, indicating potential applications in treating conditions like Alzheimer's disease where cholinergic signaling is disrupted .

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of specific substituents on the triazole ring and cyclohexanecarboxamide moiety:

  • Hydrogen Bonding : Substituents capable of forming hydrogen bonds with target proteins enhance binding affinity and biological activity.
  • Lipophilicity : Modifications that increase lipophilicity often correlate with improved cellular uptake and bioavailability .

Case Studies

  • In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to untreated controls, suggesting its potential as a therapeutic agent in cancer treatment.
  • Combination Therapies : Research indicates that combining this compound with other anticancer agents may enhance efficacy while reducing side effects associated with high-dose chemotherapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)cyclohexanecarboxamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves cyclization of thiourea derivatives with cyclohexylamine to form the triazole core. Key steps include:

  • Cyclohexylamine and thiocyanate reaction under reflux to yield thiourea intermediates.
  • Acid-catalyzed cyclization (e.g., HCl or H₂SO₄) to form the 1,2,4-triazole ring.
  • Final coupling with cyclohexanecarboxamide via nucleophilic acyl substitution.
  • Optimization focuses on solvent choice (e.g., ethanol for solubility), temperature control (80–100°C), and catalyst selection (e.g., pyridine for acid scavenging) to minimize by-products .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

  • Methodology :

  • Chromatography : Column chromatography (e.g., hexane/EtOAc gradients) for purification .
  • Spectroscopy :
  • ¹H/¹³C NMR to confirm functional groups (e.g., cyclohexyl protons at δ 1.2–2.1 ppm).
  • FT-IR for characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C₁₅H₂₃N₄O: 299.18) .

Q. What are the key physicochemical properties influencing its reactivity?

  • Properties :

  • Hydrophobicity : LogP ~3.2 (estimated), favoring membrane permeability in biological assays.
  • Acid/Base Stability : pH-dependent hydrolysis of the carboxamide group under strong acidic/basic conditions.
  • Thermal Stability : Decomposition observed above 250°C via TGA .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular configurations?

  • Methodology :

  • X-ray Diffraction : Single-crystal analysis using SHELXL/SHELXS97 software to refine bond lengths/angles. For example:
  • Triazole ring planarity (deviation < 0.01 Å).
  • Hydrogen-bonding networks (e.g., N–H···O interactions at 2.8–3.0 Å) stabilizing the lattice .
  • Validation : Compare experimental data (R-factor < 0.05) with DFT-calculated geometries to resolve stereochemical ambiguities .

Q. What strategies mitigate challenges in functionalizing the triazole ring without degrading the carboxamide group?

  • Methodology :

  • Protecting Groups : Temporarily block the carboxamide with tert-butyloxycarbonyl (Boc) during alkylation/halogenation.
  • Regioselective Reactions : Use Cu(I)-catalyzed click chemistry for azide-alkyne cycloaddition at the triazole N1 position.
  • Mild Conditions : Perform substitutions at ≤50°C in aprotic solvents (e.g., DMF) to prevent hydrolysis .

Q. How do substituent variations on the cyclohexyl group impact biological activity?

  • Experimental Design :

  • SAR Studies : Synthesize analogs with methyl, hydroxyl, or halogen substituents.
  • Assays : Test against enzyme targets (e.g., kinase inhibition) using fluorescence polarization or SPR.
  • Findings :
  • 3-Cyclohexyl : Optimal for hydrophobic binding (IC₅₀ = 0.8 µM vs. 2.1 µM for phenyl analogs).
  • 4-Methoxycyclohexyl : Enhances solubility but reduces potency (IC₅₀ = 1.5 µM) .

Contradictory Data Analysis

Q. How to reconcile discrepancies in reported solubility values across studies?

  • Resolution :

  • Solvent Systems : Use standardized buffers (e.g., PBS pH 7.4) and quantify via UV-Vis (λ_max ~270 nm).
  • Temperature Control : Ensure measurements at 25°C ± 0.5°C.
  • Contradiction Source : Variability often arises from polymorphic forms (e.g., monoclinic vs. orthorhombic crystals) affecting lattice energy .

Methodological Best Practices

Q. What analytical workflows are recommended for stability studies under physiological conditions?

  • Protocol :

Incubation : 37°C in simulated gastric fluid (SGF) and intestinal fluid (SIF) for 24–72 hrs.

Monitoring : LC-MS/MS to detect degradation products (e.g., cyclohexanecarboxylic acid from hydrolysis).

Kinetics : Fit data to first-order models (t₁/₂ = 12 hrs in SGF vs. 48 hrs in SIF) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.